Indisetron hydrochloride
CAS No.: 160472-97-9
Cat. No.: VC21332833
Molecular Formula: C17H25Cl2N5O
Molecular Weight: 386.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 160472-97-9 |
---|---|
Molecular Formula | C17H25Cl2N5O |
Molecular Weight | 386.3 g/mol |
IUPAC Name | N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;; |
Standard InChI Key | KOYCUQMOCJHRJC-MLOZCBHJSA-N |
Isomeric SMILES | CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl |
SMILES | CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl |
Canonical SMILES | CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl |
Appearance | Solid |
Indisetron hydrochloride is a potent antiemetic agent developed in Japan, primarily used for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV). It functions as a dual serotonin receptor antagonist, targeting both 5-HT3 and 5-HT4 receptors. This dual action contributes significantly to its efficacy in managing both acute and delayed phases of nausea and vomiting associated with chemotherapy .
Mechanism of Action
Indisetron hydrochloride exerts its antiemetic effects by antagonizing serotonin 5-HT3 receptors, which are involved in the vomiting reflex. Additionally, its action on 5-HT4 receptors may enhance its efficacy in managing nausea and vomiting. The 5-HT3 antagonistic activity of indisetron is significantly higher than that of other commonly used antiemetics like granisetron and ondansetron .
4.1. Comparative Studies
In clinical trials, indisetron hydrochloride has demonstrated effectiveness in preventing chemotherapy-induced nausea and vomiting. A study comparing indisetron with intravenous 5-HT3 receptor antagonists showed that indisetron was effective in inhibiting both acute and delayed nausea and vomiting, although the difference did not reach statistical significance compared to the control group .
4.2. Dosing Regimens
A pilot study explored the optimal dosing period for indisetron tablets in patients receiving modified FOLFOX6 chemotherapy. Both 1-day and 3-day regimens were found to be effective in preventing nausea and vomiting, with no severe adverse events reported .
Safety Profile
Indisetron hydrochloride has been shown to have a favorable safety profile. Clinical studies have not reported any serious adverse events, and it is generally well-tolerated by patients .
Regulatory Status
Indisetron hydrochloride was approved by the Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on January 29, 2004. It is co-developed and co-marketed by Kyorin & Yakult Honsha in Japan under the brand name Sinseron .
Comparison with Other Antiemetics
While indisetron is effective against CINV, other antiemetics like ondansetron are also widely used and have a well-established efficacy profile. Ondansetron is a selective 5-HT3 receptor antagonist and is often used in combination with other antiemetics for comprehensive management of CINV .
Data Table: Key Features of Indisetron Hydrochloride
Feature | Description |
---|---|
Chemical Formula | C17H23N5O.2ClH |
Molecular Weight | 386.319 g/mol |
Mechanism of Action | Dual 5-HT3 and 5-HT4 receptor antagonist |
Indication | Prophylaxis of chemotherapy-induced nausea and vomiting |
Administration | Oral |
Metabolism | Liver (CYP1A1, CYP2C9, CYP2D6, CYP3A4) |
Approval | Approved by PMDA, Japan (January 29, 2004) |
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